Pholedrine

ophthalmology Horner syndrome pupillometry

Pholedrine delivers clinically validated diagnostic mydriasis for Horner's syndrome, reliably distinguishing preganglionic from postganglionic lesions—a capability absent in synephrine or ephedrine. Sourced as high-purity free base or hydrochloride salt, it directly fills the hydroxyamphetamine supply gap. Predictable 8–10 h mydriatic duration and documented cardiovascular response support standardized ophthalmic and adrenergic research protocols.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 370-14-9
Cat. No. B1677695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePholedrine
CAS370-14-9
Synonyms4-hydroxy-N-methylamphetamine
4-hydroxymethamphetamine
p-hydroxymethamphetamine
Pholedrin liquidum
Pholedrin-longo-Isis
pholedrine
pholedrine sulfate (1:1)
pholedrine sulfate (2:1)
pholedrine, sulfate (1:1), (+-)-isomer
pholedrine, sulfate (2:1), (+-)-isomer
pulsotyl
veritol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)NC
InChIInChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3
InChIKeySBUQZKJEOOQSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pholedrine (CAS 370-14-9): An Indirectly Acting Sympathomimetic Amine for Ophthalmic Diagnostics and Cardiovascular Research


Pholedrine (4-hydroxy-N-methylamphetamine) is a substituted phenethylamine derivative and the principal N-methylated analog of hydroxyamphetamine [1]. It functions as an indirectly acting sympathomimetic amine that stimulates norepinephrine release from sympathetic nerve terminals, producing α-adrenergic agonist effects including vasoconstriction and mydriasis without central nervous system excitation [2]. Clinically, pholedrine is utilized as a topical ophthalmic agent for diagnostic pupil dilation in Horner's syndrome, and historically as an antihypotensive agent for cardiovascular support [3].

Why Pholedrine Cannot Be Simply Substituted with Other Sympathomimetic Amines in Diagnostic and Research Applications


Within the class of indirectly acting sympathomimetic amines, pholedrine occupies a distinct pharmacological niche that precludes simple substitution. Structural analogs including hydroxyamphetamine, tyramine, synephrine, and ephedrine exhibit divergent receptor selectivity profiles, potency thresholds, and norepinephrine release kinetics [1]. Pholedrine demonstrates a specific mydriatic response pattern that enables precise localization of sympathetic pathway lesions, whereas compounds like synephrine and ephedrine exhibit negligible adrenergic agonist activity on isolated smooth muscle preparations under comparable conditions [2]. Furthermore, the commercial unavailability of hydroxyamphetamine in many regions creates a practical procurement gap that pholedrine directly addresses with validated substitution data [3].

Quantitative Differentiation Evidence for Pholedrine (CAS 370-14-9) Versus Key Comparators


Pholedrine 1% Demonstrates Equivalent Mydriatic Efficacy to Hydroxyamphetamine 0.5% in Healthy Human Subjects

Pholedrine, the N-methyl derivative of hydroxyamphetamine, at a concentration of 1% produced mydriatic effects similar in magnitude to those produced by 0.5% hydroxyamphetamine in a direct head-to-head comparison conducted in 10 healthy human subjects [1]. The study further demonstrated that topical guanethidine pretreatment attenuated the pholedrine response, confirming its indirect mechanism via norepinephrine release. In 13 patients with unilateral Horner's syndrome, pholedrine clearly distinguished preganglionic from postganglionic lesions [1].

ophthalmology Horner syndrome pupillometry sympathomimetic

Pholedrine Produces Quantifiable Pupil Dilation with Defined Time Course Parameters

Pholedrine eye drops dilate the normal human pupil by a mean of 2.2 mm, with maximal effect occurring between 20 and 90 minutes post-administration [1]. The duration of action extends to 8-10 hours at the longest, after which the effect decreases rapidly. This effect magnitude and time course are independent of patient age and baseline pupil diameter [1].

pupillometry pharmacodynamics ophthalmic diagnostics sympathomimetic

Pholedrine Requires a Minimum 72-Hour Inter-Application Interval for Equivalent Repeat Mydriatic Response Due to Norepinephrine Store Depletion

When pholedrine eye drops are administered repeatedly, the second administration achieves the same mydriatic effect as the first only if the interval between applications is 72 hours or longer [1]. This requirement stems from the time needed to replenish norepinephrine stores in sympathetic neurons innervating the pupil dilator muscle. Shorter intervals result in attenuated responses due to incomplete neurotransmitter repletion [1].

pharmacodynamics norepinephrine tachyphylaxis sympathomimetic

Pholedrine Exhibits Differential Lesion Localization Capability in Horner's Syndrome Based on Sympathetic Pathway Integrity

In Horner's syndrome patients, pholedrine produces a differential mydriatic response that enables precise anatomical lesion localization: it dilates the affected pupil only minimally in postganglionic lesions, whereas in preganglionic lesions it dilates the affected pupil even slightly more than the normal contralateral pupil [1]. This pattern mirrors that of hydroxyamphetamine and provides diagnostic value for distinguishing lesion sites along the oculosympathetic pathway [1][2].

Horner syndrome neurology ophthalmology lesion localization

Pholedrine's Pharmacokinetic Absorption Can Be Enhanced via Ion-Pair Formation for Experimental Formulation Development

Pholedrine is a hydrophilic drug that remains ionized across all physiological pH ranges, limiting its passive membrane permeability [1]. Oral co-administration with the lipophilic counterion hexylsalicylic acid increases the AUC of pholedrine through enhanced absorption and decreased elimination [1]. However, this ion-pair enhancement effect is not observed following intravenous administration due to pholedrine's high biotransformation rate, which prevents the counterion from exerting measurable pharmacokinetic influence [1].

pharmacokinetics ion-pair formation absorption formulation

Validated Application Scenarios for Pholedrine (CAS 370-14-9) Based on Quantitative Differentiation Evidence


Horner's Syndrome Diagnostic Testing with Lesion Localization

Pholedrine 1% ophthalmic solution serves as a validated substitute for hydroxyamphetamine 0.5% in pharmacologic testing for Horner's syndrome lesion localization [1]. The compound reliably distinguishes preganglionic from postganglionic sympathetic pathway lesions based on differential mydriatic response patterns: minimal dilation in postganglionic lesions versus supernormal dilation in preganglionic lesions [2]. This diagnostic application is supported by two independent clinical studies totaling 31 Horner's syndrome patients and 10 healthy control subjects [1][2].

Ophthalmic Research Requiring Quantified Pupil Dilation Time Course

For pupillometry studies and ophthalmic research requiring predictable mydriatic onset and duration, pholedrine offers a documented time course: mean dilation of 2.2 mm, maximal effect at 20-90 minutes, and total duration of 8-10 hours [2]. These parameters are independent of subject age and baseline pupil diameter, enabling standardized experimental protocols [2].

Cardiovascular Research on Indirect Sympathomimetic Vasopressor Activity

As an indirectly acting sympathomimetic with documented hypertensive effects via α-adrenergic stimulation, pholedrine can be utilized in cardiovascular research models examining norepinephrine-mediated vasoconstriction and blood pressure elevation without concurrent central nervous system excitation [1]. Historical clinical use as an antihypotensive agent provides a foundation of human pharmacodynamic data [3].

Forensic and Wastewater Epidemiology: Methamphetamine Disposal Biomarker

Pholedrine has been identified as a specific biomarker for direct methamphetamine disposal in wastewater-based epidemiology studies, enabling researchers to distinguish between methamphetamine consumption and direct disposal events in community wastewater analysis [4]. This application exploits pholedrine's unique status as the primary urinary metabolite of methamphetamine following human metabolism, whereas its presence in wastewater without corresponding metabolite profiles indicates direct disposal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pholedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.